N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-16(13-3-1-4-14(11-13)23-8-2-6-21-23)19-7-9-22-12-20-17-15(18(22)25)5-10-26-17/h1-6,8,10-12H,7,9H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHPUFJKARYJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions The core thienopyrimidine structure is often synthesized via the cyclization of a suitable thiophene derivative with an appropriate nitrile
Industrial Production Methods
Industrial production methods may include the optimization of the aforementioned synthetic routes on a larger scale, focusing on maximizing yield, purity, and cost-efficiency. Advanced techniques like flow chemistry, microwave-assisted synthesis, and continuous processing might be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions including:
Oxidation: : Formation of oxidized derivatives, often using reagents like hydrogen peroxide or manganese dioxide.
Reduction: : Conversion to reduced forms, typically using agents such as lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, modifying the aromatic rings or the functional groups attached.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Solvents: : Dimethyl sulfoxide, methanol, and acetonitrile.
Major Products
The major products from these reactions can include various functionalized derivatives of the parent compound, which might display enhanced or altered chemical and physical properties.
Scientific Research Applications
This compound finds applications in diverse scientific domains:
Chemistry
In chemistry, it serves as a building block for synthesizing complex organic molecules, aiding in the exploration of new chemical reactions and pathways.
Biology
In biology, it can be used as a molecular probe to study biological processes or as a potential lead compound in the development of new drugs.
Medicine
In medicine, due to its structure, it may possess pharmacological activity, making it a candidate for drug development against various diseases.
Industry
In industry, it could be used in material science for the development of novel materials with specific properties, such as advanced polymers or electronic materials.
Mechanism of Action
The exact mechanism of action depends on the context of its use. Generally, the compound may interact with specific molecular targets in biological systems, such as enzymes or receptors, modulating their activity. This interaction might involve binding to active sites, altering protein conformation, or influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Features of Comparable Thienopyrimidine and Pyrimidine Derivatives
Key Observations:
- Structural Modifications : The target compound’s pyrazole-benzamide group distinguishes it from analogs with triazole (), oxadiazole (), or hydrazone () moieties. Pyrazole’s aromaticity and hydrogen-bonding capacity may improve target engagement compared to bulkier substituents like triazoles or less polar oxadiazoles .
- Synthetic Efficiency: The phenylamino-pyrimidine-triazole derivative () was synthesized in moderate yield (42%), while the pyrazolopyrimidine-chromene analog () had a lower yield (28%). This suggests that the target compound’s synthesis may require optimized conditions to balance yield and complexity .
Computational and Analytical Insights
- Such methods could predict the target compound’s binding modes by comparing electron density distributions with active analogs .
- Spectroscopic Characterization : IR and NMR data from and provide benchmarks for validating the target compound’s structure. For example, the absence of N-H stretches in IR could confirm successful substitution at the ethylamine group .
Biological Activity
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by relevant studies, data tables, and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 351.4 g/mol. The structure features a thieno[2,3-d]pyrimidine moiety fused with a pyrazole and an amide group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thieno[2,3-d]pyrimidine scaffold. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving thieno[2,3-d]pyrimidine derivatives, it was found that certain compounds exhibited significant growth inhibition in human leukemia cells. The half-maximal inhibitory concentration (IC50) values ranged from 0.5 to 5 µM, indicating potent activity against these malignancies .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MV4-11 (leukemia) | 0.5 |
| B | MOLM13 (monocytic leukemia) | 1.2 |
| C | ARO (BRAF mutant melanoma) | 14 |
Anti-inflammatory Activity
In addition to anticancer properties, compounds with similar structures have been evaluated for anti-inflammatory effects. A notable study demonstrated selective inhibition of the COX-2 enzyme, which is crucial in inflammatory processes.
Study Findings on COX-2 Inhibition
The evaluation revealed that specific derivatives exhibited superior anti-inflammatory activity compared to indomethacin in various animal models.
| Compound | Model | Activity Level |
|---|---|---|
| D | Cotton pellet granuloma | High |
| E | Rat paw edema | Moderate |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as MEK1/2, which play a vital role in cancer cell proliferation.
- COX-2 Selectivity : The selective inhibition of COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.
Research Findings and Future Directions
Ongoing research is focused on optimizing the structure of this compound to enhance its selectivity and potency against targeted biological pathways. Further preclinical studies are necessary to evaluate its pharmacokinetics and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
